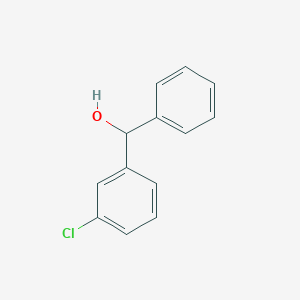
(3-Clorofenil)(fenil)metanol
Descripción general
Descripción
3-Chlorophenyl)(phenyl)methanol, also known as 3-Chlorophenylmethanol, is an organic compound with a molecular formula of C8H7ClO. It is a colorless liquid with a strong odor and is soluble in water. 3-Chlorophenyl)(phenyl)methanol is used in a variety of applications, including as a chemical intermediate, as a reagent in organic synthesis, and as a pharmaceutical intermediate. It is also used in the manufacture of dyes and fragrances.
Aplicaciones Científicas De Investigación
Síntesis Farmacéutica
(3-Clorofenil)(fenil)metanol: se utiliza como intermedio en la síntesis de varios compuestos farmacéuticos. Su estructura permite la introducción de grupos clorofenilo en las moléculas de fármacos, lo cual puede ser crucial para la actividad biológica de ciertos medicamentos .
Químicos Agrícolas
En la agricultura, este compuesto sirve como precursor en la síntesis de pesticidas y herbicidas. Su capacidad para someterse fácilmente a otras transformaciones químicas lo hace valioso para desarrollar compuestos que protegen los cultivos de plagas y enfermedades .
Ciencia de los Materiales
Las propiedades del compuesto se exploran en la ciencia de los materiales para el desarrollo de nuevos materiales poliméricos y recubrimientos. Su estructura fenólica podría ser beneficiosa para crear polímeros con características específicas como mayor durabilidad o resistencia química .
Síntesis Química
Como reactivo versátil, This compound está involucrado en la síntesis orgánica, ayudando en la producción de tintes, resinas y otros productos químicos industriales. Actúa como bloque de construcción para moléculas orgánicas complejas .
Química Analítica
En química analítica, puede utilizarse como compuesto estándar o de referencia en el análisis cromatográfico, lo que ayuda a identificar o cuantificar sustancias dentro de una mezcla comparando sus tiempos de retención con los de compuestos conocidos .
Ciencias Ambientales
La investigación sobre el impacto ambiental de los compuestos químicos incluye This compound. Los estudios podrían centrarse en sus productos de degradación, persistencia en el medio ambiente o potencial bioacumulación .
Safety and Hazards
“(3-Chlorophenyl)(phenyl)methanol” is associated with several hazard statements, including H303 (may be harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives, which are structurally similar, are known to interact with various receptors, leading to a range of biological effects .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a variety of pathways, leading to diverse biological activities .
Pharmacokinetics
It is known that the compound has a molecular weight of 21868, a density of 1±006 g/cm3 (Predicted), and a pKa of 1328±020 (Predicted) . These properties may influence the compound’s bioavailability.
Result of Action
Similar compounds, such as indole derivatives, have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the compound is generally relatively safe under normal conditions of use . It is necessary to take safety measures during handling and storage, such as wearing appropriate protective gloves and glasses, and maintaining well-ventilated laboratory conditions .
Propiedades
IUPAC Name |
(3-chlorophenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCJHFYXAPQYLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341089 | |
| Record name | 3-Chlorobenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63012-03-3 | |
| Record name | 3-Chlorobenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chlorophenyl)(phenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B151416.png)






![3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde](/img/structure/B151439.png)
![(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B151443.png)

![(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B151445.png)